![molecular formula C14H16N2O3 B455794 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide CAS No. 438221-61-5](/img/structure/B455794.png)
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular formula of metaxalone is C12H15NO3 . This corresponds to a molecular weight of 221.25 . The structural formula is also provided in the references .Physical And Chemical Properties Analysis
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .Scientific Research Applications
Antibacterial and Enzyme Inhibition Activities
Compounds structurally related to 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide have been synthesized and evaluated for their antibacterial and enzyme inhibition activities. For instance, N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were studied for their potential antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as for their lipoxygenase inhibitory activity (Rasool et al., 2016). This suggests that derivatives of this compound may also possess similar biological activities, making them candidates for further investigation in the fields of antimicrobial and anti-inflammatory research.
Antioxidant and Metal Chelating Activities
Another area of research involves the synthesis and biological evaluation of dihydropyridine analogs, which are known for their potent antioxidant and metal chelating activities. These properties are significant in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019). Given the structural versatility of furohydrazide derivatives, this compound could be explored for its antioxidant capabilities and potential in mitigating oxidative stress-related conditions.
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of related compounds, such as the degenerate transesterification of dimethylphenol derivatives, provides valuable insights into reaction mechanisms and the potential for creating novel derivatives with enhanced or specialized properties (Jackman et al., 1991). Understanding these chemical processes can aid in the development of new synthetic routes and applications for this compound and its derivatives.
Mechanism of Action
Target of Action
It is believed to act on the central nervous system (cns), causing general cns depression .
Mode of Action
Its mode of action is thought to be related to its general CNS depressant effects .
Pharmacokinetics
Metaxalone exhibits dose-proportional pharmacokinetics, with peak plasma concentrations occurring approximately 3 hours after oral administration . The compound’s concentrations decline log-linearly with a terminal half-life of approximately 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure .
Result of Action
Its therapeutic effect is thought to be related to its ability to cause cns depression .
Action Environment
The presence of a high fat meal at the time of drug administration can significantly influence the pharmacokinetics of metaxalone. It has been observed that a high fat meal can increase peak plasma concentrations by 177.5% and increase the area under the curve (AUC) by 123.5% and 115.4%, respectively . Additionally, the time to peak concentration is delayed and the terminal half-life is decreased under fed conditions compared to fasted conditions .
properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXKEKCWHVSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328085 |
Source
|
Record name | 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
438221-61-5 |
Source
|
Record name | 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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